![molecular formula C7H7N3 B1386712 1H-Pyrrolo[3,2-b]pyridin-3-amine CAS No. 1092960-98-9](/img/structure/B1386712.png)
1H-Pyrrolo[3,2-b]pyridin-3-amine
Overview
Description
1H-Pyrrolo[3,2-b]pyridin-3-amine belongs to the class of organic compounds known as pyrrolopyridines . These are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine . It has been used in the design of a series of derivatives with potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-Pyrrolo[3,2-b]pyridin-3-amine derivatives has been reported in several studies . The structure-based design strategy has been used to design these derivatives as potent FGFR inhibitors .Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[3,2-b]pyridin-3-amine can be found in various databases . It consists of a pyrrole ring fused to a pyridine, forming a bicyclic heterocyclic compound .Chemical Reactions Analysis
1H-Pyrrolo[3,2-b]pyridin-3-amine undergoes various chemical reactions. For instance, it has been shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-Pyrrolo[3,2-b]pyridin-3-amine can be analyzed using various techniques . For instance, its yield, melting point, and ATR-FTIR values can be determined .Scientific Research Applications
Antidiabetic Applications
“1H-Pyrrolo[3,2-b]pyridin-3-amine” derivatives have shown promise in reducing blood glucose levels, which could be beneficial in the treatment of diabetes and related conditions such as hyperglycemia, diabetic dyslipidemia, and insulin resistance .
Antileishmanial Efficacy
Derivatives of pyrrolopyridine have been synthesized and evaluated for their effectiveness against visceral leishmaniasis (VL), a severe parasitic disease .
Cancer Treatment
Some derivatives have been studied for their potential to inhibit the migration and invasion abilities of cancer cells, indicating possible applications in cancer treatment .
4. Fibroblast Growth Factor Receptor (FGFR) Inhibitors These compounds have also been evaluated as potent FGFR inhibitors, which play a role in various biological processes including cell growth, development, and tissue repair .
Cardiovascular Disease Management
Due to their ability to reduce blood glucose, these derivatives may also find application in managing cardiovascular diseases and hypertension .
Hyperlipidemia Treatment
The compounds could be beneficial in treating hyperlipidemia, a condition characterized by elevated levels of lipids in the blood .
Obesity-Related Disorders
They may also be useful in treating disorders resulting from obesity, by aiding in the reduction of blood glucose levels .
Synthesis of Heterocyclic Compounds
Pyrrolopyridine derivatives are key intermediates in the synthesis of various heterocyclic compounds with potential biomedical applications .
Safety And Hazards
properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4,10H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDXAJRRBUWIQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657105 | |
Record name | 1H-Pyrrolo[3,2-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[3,2-b]pyridin-3-amine | |
CAS RN |
1092960-98-9 | |
Record name | 1H-Pyrrolo[3,2-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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